Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
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Overview
Description
“Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate” is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. The tert-butyl group and the methoxyacetyl group are substituents on the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the tert-butyl group, the carboxylate group, and the methoxyacetyl group as substituents. The exact structure would depend on the positions of these substituents on the ring .Chemical Reactions Analysis
As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-donating and electron-withdrawing effects of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the substituents and the overall structure of the molecule. For example, the presence of the polar carboxylate and methoxy groups could influence the compound’s solubility in various solvents .Scientific Research Applications
Synthesis of Pyrrole Precursors
Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is used in the synthesis of pyrrole compounds. For instance, its reaction with singlet oxygen leads to peroxidic intermediates, which couple with nucleophiles to yield 5-substituted pyrroles. These pyrroles are precursors for prodigiosin and its analogs, which have potential pharmaceutical applications (Wasserman et al., 2004).
Anti-inflammatory Activities
A series of compounds, including tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate derivatives, were synthesized and evaluated for anti-inflammatory and analgesic activities. These compounds demonstrated dual inhibitory activity and showed promise as anti-inflammatory agents with reduced ulcerogenic effects compared to traditional drugs (Ikuta et al., 1987).
Crystal Structure Analysis
The compound has been used in crystallographic studies to understand its molecular structure. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a derivative, was synthesized and characterized by X-ray diffraction studies. These studies help in understanding the compound's molecular conformation and potential interactions (Naveen et al., 2007).
Synthesis of Fluorinated Compounds
Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is involved in the asymmetric synthesis of polyfluoroalkylated prolinols. This process is significant for producing compounds with potential medicinal properties, demonstrating excellent diastereoselectivities in the synthesis (Funabiki et al., 2008).
Nitrile Anion Cyclization
The compound plays a role in the synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This method is practical for creating chiral pyrrolidine compounds, which are valuable in medicinal chemistry (Chung et al., 2005).
Synthesis of Nicotinic Acetylcholine Receptor Agonists
An optimized synthesis of a compound structurally related to tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate was developed for use as an intermediate in nicotinic acetylcholine receptor agonists. This highlights its role in synthesizing compounds with neuroactive potential (Jarugu et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)10(14)8-16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTHZSZTWFGIBX-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate |
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